molecular formula C10H14O4 B14375247 Dimethyl (pent-4-yn-2-yl)propanedioate CAS No. 90311-69-6

Dimethyl (pent-4-yn-2-yl)propanedioate

Cat. No.: B14375247
CAS No.: 90311-69-6
M. Wt: 198.22 g/mol
InChI Key: FMBHJHIXPOHDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (pent-4-yn-2-yl)propanedioate is a malonic acid derivative with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.25 g/mol . Structurally, it consists of a central propanedioate (malonate) core esterified with two methyl groups and substituted at the central carbon with a pent-4-yn-2-yl group. This alkyne-containing substituent confers unique reactivity, making the compound valuable in synthetic chemistry, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a building block for functionalized polymers or bioactive molecules.

Properties

CAS No.

90311-69-6

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-pent-4-yn-2-ylpropanedioate

InChI

InChI=1S/C10H14O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h1,7-8H,6H2,2-4H3

InChI Key

FMBHJHIXPOHDNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Enolate Formation

Dimethyl malonate’s α-hydrogens (pKa ~13) are sufficiently acidic to be deprotonated by strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting enolate nucleophile readily attacks electrophilic alkyl halides.

Grignard Reaction with Propargyl-Type Reagents

Grignard reagents offer an alternative pathway for introducing alkyne-containing substituents. This method avoids enolate formation by directly reacting organomagnesium compounds with activated esters.

Synthesis of Pent-4-yn-2-yl Magnesium Bromide

Propargyl bromide (HC≡CCH₂Br) is treated with magnesium in dry ether to generate propargyl magnesium bromide. To extend the alkyne chain, sequential additions of ethylene oxide and subsequent bromination could yield pent-4-yn-2-yl magnesium bromide, though this multistep process risks side reactions.

Reaction with Dimethyl Malonate

The Grignard reagent attacks the electrophilic carbonyl carbon of dimethyl malonate, forming a tertiary alcohol intermediate. Acidic workup (e.g., HCl) protonates the alkoxide, yielding the alkylated product.

Limitations :

  • Low regioselectivity if multiple electrophilic sites are present.
  • Requires anhydrous conditions and rigorous temperature control (-10°C to 0°C).

Transesterification Approaches

Transesterification involves exchanging the ester’s alkoxy group, offering a milder alternative to alkylation. For this compound, this method would require reacting pent-4-yn-2-ol with dimethyl malonate under acidic or basic catalysis.

Acid-Catalyzed Transesterification

Using sulfuric acid or p-toluenesulfonic acid (pTSA) as catalysts, dimethyl malonate reacts with excess pent-4-yn-2-ol at reflux temperatures (80–120°C). Methanol is removed via distillation to drive equilibrium toward the product.

Base-Catalyzed Transesterification

Alkali metal alkoxides (e.g., sodium methoxide) deprotonate the alcohol, generating a nucleophilic alkoxide that attacks the ester carbonyl. This method is less effective for sterically hindered alcohols like pent-4-yn-2-ol.

Yield Optimization :

  • Azeotropic removal of methanol using toluene or benzene improves conversion rates.
  • Molecular sieves can absorb methanol, shifting equilibrium.

Hydrolysis and Esterification Methods

Adapting methodologies from dimethyl malonate production, this two-step process involves hydrolyzing a substituted malonic acid derivative followed by re-esterification with methanol.

Hydrolysis of Cyanacetic Acid Derivatives

As detailed in CN103724191A, cyanoacetic acid is hydrolyzed to propanedioic acid under acidic conditions. Introducing the pent-4-yn-2-yl group at the cyanoacetic acid stage via alkylation could yield the substituted malonic acid after hydrolysis.

Esterification with Methanol

The substituted malonic acid is refluxed with excess methanol and sulfuric acid, yielding the dimethyl ester. This method benefits from high atom economy but requires efficient separation of inorganic salts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Enolate Alkylation 60–75 0–25°C, anhydrous THF High regioselectivity Precursor synthesis challenging
Grignard Reaction 40–55 -10–0°C, dry ether Avoids strong bases Multi-step, low scalability
Transesterification 50–65 80–120°C, acid catalyst Mild conditions Equilibrium limitations
Sonogashira Coupling 30–45 Pd catalyst, amine base Modular alkyne introduction Low reactivity with aliphatic halides
Hydrolysis-Esterification 70–85 Reflux with H₂SO₄ High purity Salt removal required

Chemical Reactions Analysis

Types of Reactions

Dimethyl (pent-4-yn-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Amines, alcohols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Amides, esters

Scientific Research Applications

Scientific Research Applications

Dimethyl (pent-4-yn-2-yl)propanedioate and its derivatives have several applications in scientific research, including:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules. Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is used as a building block in organic synthesis for preparing complex molecules.
  • Medicinal Chemistry: The compound can act as a potential pharmacophore in drug development, influencing biochemical pathways. Its structure allows it to act as a potential pharmacophore in drug development, where it can influence various biochemical pathways. Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate has potential use in drug development due to its unique structural features.
  • Enzyme Interactions: Interaction studies focus on its reactivity with biological targets, particularly enzymes. The compound's ability to undergo transformations makes it an interesting candidate for exploring enzyme-substrate interactions. Its mechanism of action often involves binding to active sites on enzymes, leading to alterations in enzymatic activity. Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is investigated for its potential as a biochemical probe to study enzyme mechanisms.

Chemical Reactions

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate undergoes various chemical reactions:

  • Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
  • Reduction: The compound can be reduced to form alkanes or alkenes.
  • Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate has garnered attention for its potential biological activities, particularly in cancer research and plant stress resistance. Compounds with similar structures can act as active agents to mitigate stress effects in plants. Substituted penta-dienes and related compounds can protect plants from environmental stresses such as drought and salinity.

Comparative Analysis of Biological Activities

Compound NameAnticancer ActivityPlant Stress Resistance
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yne)ModerateHigh
Dimethyl 2-(4-methylbenzylidene)malonateHighModerate
Substituted 5-(cyclohexenyl)penta-dienesLowHigh

Mechanism of Action

The mechanism of action of dimethyl (pent-4-yn-2-yl)propanedioate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a diketone or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The ester groups can participate in nucleophilic substitution reactions, leading to the formation of amides or esters .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between dimethyl (pent-4-yn-2-yl)propanedioate and other propanedioate derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Comparison of Propanedioate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications Reference
This compound C₁₁H₁₆O₄ 212.25 Pent-4-yn-2-yl (alkyne) Alkyne reactivity for click chemistry
Dimethyl 2-(3-nitropyridin-2-yl)propanedioate C₁₀H₈N₂O₆ 252.18 3-Nitropyridinyl (aromatic) Enhanced acidity due to nitro EWG*; pharmaceutical intermediates
1,3-Dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate C₁₂H₁₀ClNO₆ 299.67 Chloro-nitro phenyl High lipophilicity; agrochemical precursors
Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate C₁₃H₁₀F₃NO₆ 341.22 Nitro-CF₃ phenyl Metabolic stability; fluorinated drug candidates
Dimethyl 2-(tridecafluorooctyl)propanedioate C₁₃H₉F₁₃O₄ ~476.21 Perfluorinated alkyl chain Hydrophobic/lipophobic; materials science applications

*EWG = Electron-Withdrawing Group

Substituent Effects on Reactivity and Acidity

  • Alkyne Group (Target Compound): The pent-4-yn-2-yl substituent introduces sp-hybridized carbon atoms, enabling Huisgen cycloaddition and other alkyne-specific reactions. The alkyne’s electron-neutral nature results in moderate acidity (pKa ~25–28 for α-hydrogens), making it less reactive in deprotonation compared to nitro-substituted analogs .
  • Nitro Groups (Compounds in ): Nitro substituents are strong EWGs, significantly lowering the pKa of α-hydrogens (pKa ~10–12), which enhances reactivity in nucleophilic substitutions or Michael additions. For example, dimethyl 2-(3-nitropyridin-2-yl)propanedioate is used in pharmaceutical syntheses due to its facile enolate formation .
  • Fluorinated Chains (Compound in ): Perfluorinated alkyl chains impart extreme hydrophobicity and chemical inertness, making such compounds suitable for non-stick coatings or surfactants. However, environmental concerns about bioaccumulation arise with perfluorinated compounds (PFCs) .

Solubility and Physical Properties

  • Nitro- and trifluoromethyl-substituted derivatives (e.g., ) show reduced aqueous solubility but increased solubility in chlorinated solvents, aligning with their aromatic and lipophilic substituents.
  • The perfluorinated analog () is virtually insoluble in water and organic solvents, aligning with its use in hydrophobic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.